

Application Notes and Protocols for Bioconjugation of Sulfo-Cyanine5.5 Amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B15551967

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a highly water-soluble, far-red fluorescent dye widely employed in biomedical research and in vivo imaging.[1][2][3] Its exceptional brightness, photostability, and hydrophilicity make it an ideal candidate for labeling a diverse range of biomolecules, including proteins, antibodies, and nucleic acids.[1][4] The presence of four sulfonate groups renders the dye highly soluble in aqueous environments, mitigating the aggregation issues often associated with hydrophobic cyanine dyes.[2][3] This document provides detailed protocols for the bioconjugation of **Sulfo-Cyanine5.5 amine**, focusing on the coupling of its primary aliphatic amine to carboxyl groups on target biomolecules.

The primary amine group on **Sulfo-Cyanine5.5 amine** is separated from the fluorophore by a linker, which facilitates its conjugation to electrophiles such as activated esters.[2] A common and effective method for conjugating an amine-containing dye to a carboxyl-containing biomolecule is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[5] This two-step process activates the carboxyl groups on the biomolecule to form a more stable Sulfo-NHS ester intermediate, which then readily reacts with the primary amine of Sulfo-Cyanine5.5 to form a stable amide bond.[5][6]

Spectral and Physicochemical Properties

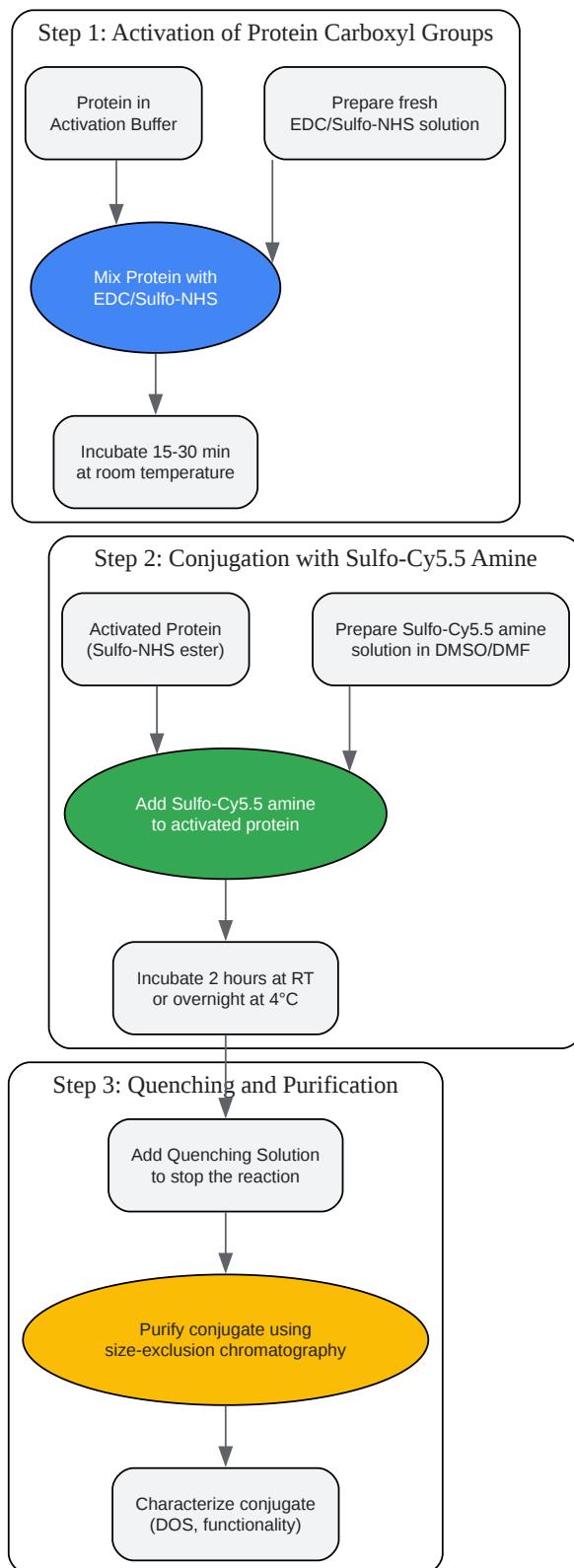
A comprehensive understanding of the spectral and physicochemical properties of Sulfo-Cyanine5.5 is crucial for successful bioconjugation and subsequent applications.

Property	Value	Reference
Maximum Excitation (λ_{max})	~673-678 nm	[1][3][7]
Maximum Emission (λ_{em})	~691-706 nm	[1][3][7]
Extinction Coefficient	~235,000 - 250,000 $\text{M}^{-1}\text{cm}^{-1}$	[3][7]
Quantum Yield (Φ)	~0.18	[3]
Molecular Weight	~1077.41 Da (as dipotassium salt)	[7]
Solubility	High in water, DMF, and DMSO	[2][7]

Bioconjugation Protocols

The following protocols detail the conjugation of **Sulfo-Cyanine5.5 amine** to proteins and oligonucleotides containing accessible carboxyl groups.

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of Sulfo-Cyanine5.5 Amine to Proteins


This protocol is designed for labeling proteins, such as antibodies, with **Sulfo-Cyanine5.5 amine**. The two-step approach minimizes protein cross-linking.[6]

Materials:

- Protein to be labeled (in a buffer free of amines and carboxyls, e.g., MES or HEPES buffer)
- **Sulfo-Cyanine5.5 amine**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)

- Activation Buffer: 50 mM MES, pH 6.0[8]
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5[9]
- Purification column (e.g., Sephadex G-25)[10]
- Anhydrous DMSO or DMF

Experimental Workflow:

[Click to download full resolution via product page](#)

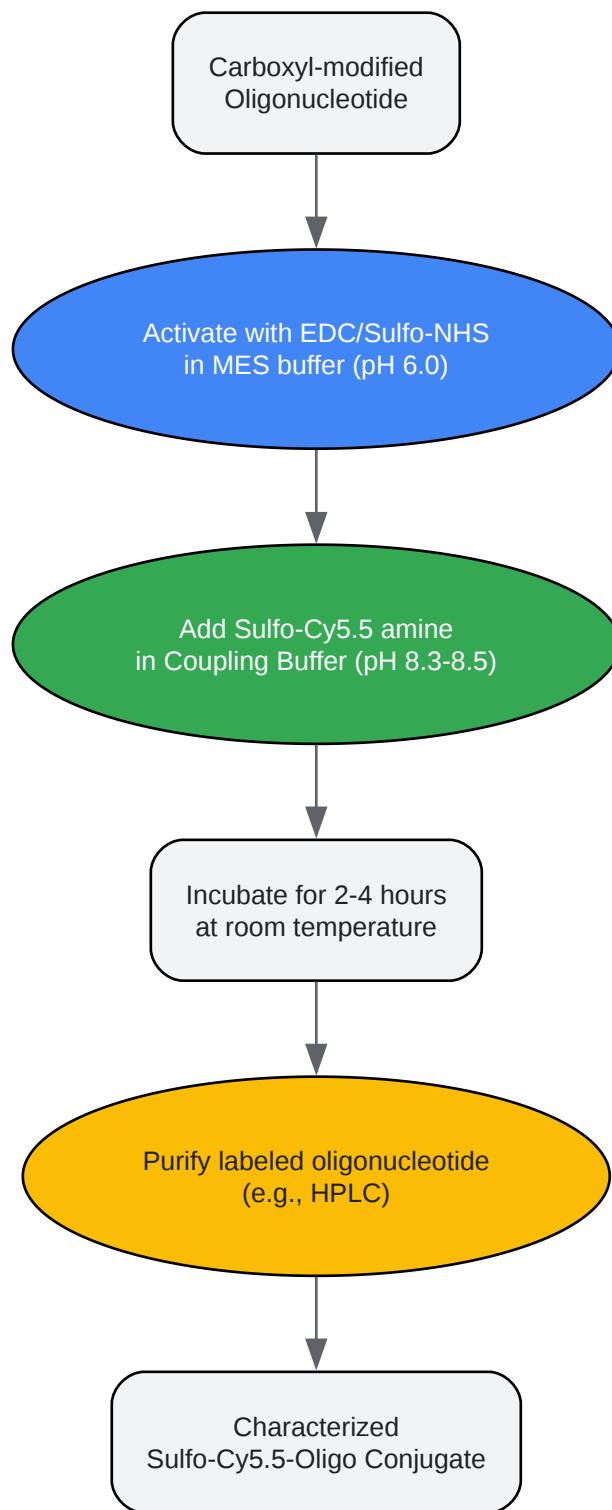
Caption: Workflow for two-step EDC/Sulfo-NHS protein conjugation.

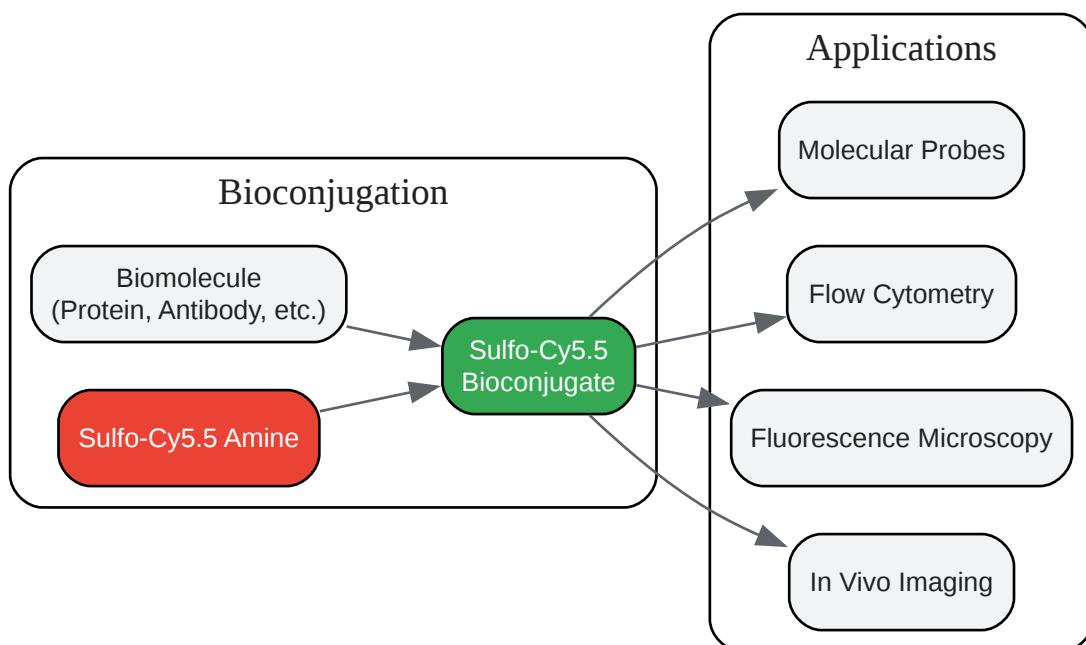
Procedure:

- Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing amines (like Tris) or carboxylates, it must be dialyzed against the Activation Buffer.
- Activation of Protein Carboxyl Groups:
 - Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
 - Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.[\[8\]](#)
- Removal of Excess Activation Reagents (Optional but Recommended): To prevent side reactions with the amine on Sulfo-Cy5.5, it is advisable to remove excess EDC and Sulfo-NHS. This can be achieved by passing the activated protein solution through a desalting column (e.g., Sephadex G-25) equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).
- Conjugation Reaction:
 - Prepare a 1-10 mM stock solution of **Sulfo-Cyanine5.5 amine** in anhydrous DMSO or DMF.
 - Immediately add the activated protein (or the desalting activated protein) to the **Sulfo-Cyanine5.5 amine** solution. A 10 to 20-fold molar excess of the dye over the protein is a good starting point.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction: Add a quenching solution (e.g., Tris-HCl to a final concentration of 50 mM or hydroxylamine to 10 mM) and incubate for 30-60 minutes at room temperature to stop the reaction.[\[9\]](#)

- Purification of the Conjugate: Remove unconjugated dye and other reaction components by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with PBS. Collect the colored fractions corresponding to the labeled protein.
- Characterization of the Conjugate:
 - Determine the Degree of Labeling (DOL), also known as the dye-to-protein ratio. This is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~675 nm (for Sulfo-Cy5.5).
 - The formula for calculating DOL is: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - A_{max} * CF_{280}) * \epsilon_{dye})$ Where:
 - A_{max} is the absorbance at the dye's maximum absorption wavelength.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of the dye at its λ_{max} .
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm ($CF_{280} = A_{280_dye} / A_{max_dye}$). For Sulfo-Cy5.5, this is approximately 0.11.[7]
 - An optimal DOL for most antibodies is typically between 2 and 10.[10]

Protocol 2: Labeling of Amine-Modified Oligonucleotides with Sulfo-Cyanine5.5 Amine


This protocol is not the primary application for **Sulfo-Cyanine5.5 amine** but is provided for completeness. It requires the oligonucleotide to possess a carboxyl modification.


Materials:

- Carboxyl-modified oligonucleotide
- **Sulfo-Cyanine5.5 amine**

- EDC and Sulfo-NHS
- Reaction Buffer: 0.1 M MES buffer, pH 6.0
- Coupling Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.3-8.5
- Purification method (e.g., HPLC or gel electrophoresis)

Experimental Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. probes.bocsci.com [probes.bocsci.com]
- 4. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sulfo-Cyanine 5.5 amine (A270282) | Antibodies.com [antibodies.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Bioconjugation of Sulfo-Cyanine5.5 Amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551967#bioconjugation-techniques-for-sulfo-cyanine5-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com